![molecular formula C15H18N6O B5531682 3-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5531682.png)
3-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
The synthesis and study of heterocyclic compounds, such as [1,2,4]triazolo[4,3-a]pyridines, have garnered significant attention due to their diverse pharmacological activities. These compounds often serve as building blocks in medicinal chemistry for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines and related derivatives typically involves cyclization reactions, utilizing various heterocyclic amines and halogenated compounds. Notably, the synthesis process can be facilitated by using sodium salts of certain precursors in the presence of piperidenium acetate, highlighting a methodological approach to constructing such complex molecules (Mohamed et al., 2011).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “3-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine” is not available, it’s important to note that the safety of 1,3,4-oxadiazole derivatives can vary widely. Some oxadiazole derivatives have been found to exhibit potent bactericidal activity , but long-term use of some derivatives may be associated with certain side effects .
Future Directions
The future research directions for 1,3,4-oxadiazole derivatives are promising. Due to their wide range of biological activities and potential applications, new methods of obtaining complex structures containing oxadiazole rings are being sought . These compounds could be used in the future in medicine and agriculture .
properties
IUPAC Name |
2-ethyl-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-2-13-17-19-15(22-13)20-8-5-6-11(10-20)14-18-16-12-7-3-4-9-21(12)14/h3-4,7,9,11H,2,5-6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRIUMJUCYGPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)N2CCCC(C2)C3=NN=C4N3C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine |
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